2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide
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Overview
Description
2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide typically involves multiple steps:
Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of the methoxyphenyl derivative: The brominated benzodioxole is then reacted with 4-hydroxybenzaldehyde to form the corresponding methoxyphenyl derivative.
Tetrazole ring formation: The methoxyphenyl derivative undergoes a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Acetamide formation: Finally, the tetrazole derivative is reacted with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide can undergo various types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Debrominated derivatives.
Substitution: Methoxy or thiol substituted derivatives.
Scientific Research Applications
2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Shares the brominated benzodioxole moiety.
1,3-Benzodioxole: Lacks the bromine atom but has similar structural features.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C17H14BrN5O4 |
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Molecular Weight |
432.2 g/mol |
IUPAC Name |
2-[5-[4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14BrN5O4/c18-13-6-15-14(26-9-27-15)5-11(13)8-25-12-3-1-10(2-4-12)17-20-22-23(21-17)7-16(19)24/h1-6H,7-9H2,(H2,19,24) |
InChI Key |
OINRFRHGMPFNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC3=CC=C(C=C3)C4=NN(N=N4)CC(=O)N)Br |
Origin of Product |
United States |
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